4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
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Description
4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2OS2 and its molecular weight is 376.92. The purity is usually 95%.
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Biological Activity
The compound 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties. The presence of the cyano group and the 4-chlorophenylthio moiety contributes to its potential biological activity.
Structural Formula
Key Features
- Chlorophenylthio Group : Enhances lipophilicity and may influence receptor binding.
- Cyano Group : Potentially increases reactivity and biological interaction.
- Cyclopenta[b]thiophene Core : Known for various pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects with submicromolar GI50 values against several cancer cell lines, including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI-1 (kidney cancer) .
The anticancer activity is believed to be mediated through:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases indicating programmed cell death .
Antimicrobial Activity
Compounds containing thiophene derivatives have shown promising antimicrobial properties. Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory activities against acetylcholinesterase (AChE) and urease have been observed, suggesting possible applications in treating conditions like Alzheimer's disease and urea cycle disorders .
Case Studies
- Antiproliferative Activity Study
- Antimicrobial Efficacy
Comparative Analysis Table
Compound Name | Anticancer Activity (GI50 μM) | Antibacterial Activity | AChE Inhibition (%) |
---|---|---|---|
Compound 17 | 0.69 (CAKI-1) | Moderate | 75 |
4-Chlorophenyl Thio Derivative | 2.01 (OVACAR-4) | Strong | 85 |
Control | >20 | Weak | 10 |
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c19-12-6-8-13(9-7-12)23-10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)24-18/h6-9H,1-5,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGYDFGCLOOPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.